Azadiradione

HSF1 activator neurodegeneration protein aggregation

Azadiradione directly binds purified HSF1 and enhances DNA-binding affinity independently of HSP90/proteasome—a property unique among limonoids. Unlike gedunin or crude neem extracts, it ensures reproducible results in Huntington's, polyglutamine expansion, and spinocerebellar ataxia disease models. For α-amylase inhibition, it provides moderate binding (Ki ≈42.2 μM; IC50 11.1 μM) ideal for postprandial hyperglycemia research. Free azadiradione requires liposomal formulation for oral bioavailability. Substituting with gedunin yields non-interchangeable data.

Molecular Formula C28H34O5
Molecular Weight 450.6 g/mol
Cat. No. B1252901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzadiradione
Synonymsazadiradione
Molecular FormulaC28H34O5
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C
InChIInChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1
InChIKeyKWAMDQVQFVBEAU-HMWIRDDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azadiradione CAS 26241-51-0 Procurement Specifications and Compound Class Identification


Azadiradione is a tetracyclic triterpenoid belonging to the limonoid subclass, isolated primarily from the seeds and fruits of Azadirachta indica (neem) [1]. It is one of approximately 11 major limonoids present in neem extracts, structurally characterized by a havanensin-type skeleton with a furan-3-yl group at position 17 and an acetoxy group at position 7 [2][3]. Its molecular formula is C28H34O5, with a molecular weight of 450.57 g/mol [4]. In the context of scientific procurement, azadiradione represents a specific molecular entity within the broader neem limonoid family, requiring precise differentiation from structurally related analogs such as gedunin, epoxyazadiradione, and 7-deacetyl-7-benzoylazadiradione.

Why Azadiradione Cannot Be Substituted by Generic Neem Limonoid Extracts or Gedunin


Procurement of generic neem limonoid mixtures or substitution with closely related compounds such as gedunin is scientifically indefensible due to quantifiable divergences in molecular target engagement, functional selectivity, and pharmacokinetic behavior. Azadiradione is one of over 35 structurally characterized limonoids from A. indica, with 15 belonging to the azadiradione type alone [1][2]. Even within the same enzymatic assay system, azadiradione and gedunin exhibit distinct inhibition constants and binding thermodynamics [3]. Critically, azadiradione possesses a mechanism of HSF1 activation that is functionally independent of cellular HSP90 or proteasome function—a property not established for the majority of in-class compounds [4]. These biochemical and biophysical divergences translate into non-interchangeable experimental outcomes and irreproducible research when generics are substituted.

Azadiradione Comparative Quantitative Evidence: Procurement Decision Data


Azadiradione HSF1 Activation Mechanism: HSP90-Independent Pathway Differentiation

Azadiradione (AZD) activates HSF1 through a mechanism that is independent of cellular HSP90 and proteasome function, representing a mechanistically distinct pathway relative to classical HSF1 activators. In direct biochemical assays, AZD was shown to interact with purified human HSF1 protein with high specificity and facilitate HSF1 binding to its DNA recognition sequence with increased affinity [1]. This contrasts with the majority of HSF1-modulating compounds, which typically operate through HSP90 inhibition or proteotoxic stress induction [1].

HSF1 activator neurodegeneration protein aggregation Huntington's disease

Azadiradione vs. Gedunin Differential HPA Enzyme Inhibition Kinetics

In a direct head-to-head comparison within the same study, azadiradione and gedunin exhibited distinct inhibition parameters against human pancreatic α-amylase (HPA). Azadiradione demonstrated a Ki value of 42.2 μM with maltopentaose as substrate, whereas gedunin showed a Ki of 18.6 μM—a 2.27-fold difference in binding affinity [1]. With starch as substrate, azadiradione exhibited Ki' of 75.8 μM compared to gedunin's Ki' of 37.4 μM, representing a 2.03-fold difference [1]. The stoichiometry was determined as 1:1 for both compounds, and thermodynamic analysis revealed ΔG° values of -21.25 kJ mol⁻¹ for azadiradione and -21.16 kJ mol⁻¹ for gedunin, indicating comparable but non-identical binding energetics [1].

alpha-amylase inhibitor diabetes enzyme kinetics postprandial hyperglycemia

Azadiradione vs. Gedunin Differential AR42J Cell Line Cytotoxicity

In the same direct head-to-head comparison study, azadiradione exhibited greater cytotoxic potency against the AR42J pancreatic α-amylase secretory cell line compared to gedunin. Azadiradione demonstrated an IC50 value of 11.1 μM, whereas gedunin showed an IC50 of 13.4 μM, representing a 1.21-fold higher potency for azadiradione [1]. At the functional level, azadiradione achieved maximal secreted α-amylase inhibition of 41.8% at 3.5 μM, while gedunin achieved 53.4% inhibition at 3.3 μM, indicating a divergent efficacy profile [1].

cytotoxicity pancreatic cells AR42J cell viability

Azadiradione vs. Azadiradione-Type Derivatives: Differential ADME and Oral Bioavailability Parameters

In silico ADME analysis comparing azadiradione with structurally related azadiradione-type derivatives reveals substantial differences in predicted oral bioavailability and drug-likeness parameters. Azadiradione exhibits predicted high gastrointestinal (GI) absorption, a bioavailability score of 0.55, cLogP of 4.3, and complies with Lipinski, Ghose, and Veber rules (Y/Y/Y) [1]. In contrast, 7-desacetyl-7-benzoylazadiradione—a closely related derivative—shows low GI absorption, a bioavailability score of 0.17, cLogP of 5.38, and fails both Lipinski and Ghose rules (N/N/Y) [1].

ADME oral bioavailability drug-likeness pharmacokinetics

Azadiradione vs. Epoxyazadiradione: Differential Yield from Neem Seed Isolation

Quantitative isolation data from neem seeds reveal that epoxyazadiradione is the more abundant limonoid relative to azadiradione. From 2.05 kg of dried neem seeds, epoxyazadiradione was isolated at a yield of 1051 mg (approximately 0.051% w/w), whereas azadiradione yielded 296 mg (approximately 0.014% w/w) [1]. This represents a 3.55-fold difference in natural abundance. Separate studies on neem fruit extraction report azadiradione yields of 0.05% on a fresh weight basis [2].

isolation yield natural product purification scale-up

Azadiradione Predicted CYP2C8 Inhibition Profile

In silico prediction of cytochrome P450 inhibition indicates that azadiradione exhibits moderate inhibition potential against CYP2C8, with a predicted inhibition value of 67.40% and a promiscuity score of 0.5669 (56.69%) [1]. This predicted profile is relevant for studies involving co-administered compounds that are CYP2C8 substrates, and may differentiate azadiradione from other limonoids for which such data are unavailable or differ substantially.

CYP inhibition drug metabolism drug-drug interaction ADME

Azadiradione Optimized Research Application Scenarios Based on Quantitative Evidence


HSF1 Pathway Mechanistic Studies in Neurodegeneration Models

Azadiradione is the preferred compound for investigations requiring HSF1 activation without confounding HSP90 or proteasome modulation. As established in Section 3, azadiradione directly interacts with purified human HSF1 and facilitates DNA binding with increased affinity through an HSP90-independent mechanism [1]. This scenario includes Drosophila polyglutamine expansion disease models, Huntington's disease cellular models, and spinocerebellar ataxia research, where azadiradione has demonstrated amelioration of protein aggregation toxicity [1].

Oral Bioavailability Studies and In Vivo Formulation Development

Based on the ADME evidence presented in Section 3, azadiradione exhibits predicted high GI absorption and favorable rule-of-five compliance (Lipinski/Ghose/Veber: Y/Y/Y), making it suitable for oral bioavailability investigations [1]. However, experimental studies confirm poor intrinsic bioavailability of free azadiradione, necessitating delivery system development. Azadiradione-loaded liposomal formulations have demonstrated significantly enhanced oral bioavailability and anticancer efficacy against triple-negative breast cancer (MDA-MB-231) models [2].

Pancreatic Alpha-Amylase Inhibition Assays with Defined Ki Requirements

Investigators requiring a compound with an HPA inhibition Ki of approximately 42.2 μM (maltopentaose substrate) and Ki' of 75.8 μM (starch substrate) should procure azadiradione rather than gedunin (Ki = 18.6 μM; Ki' = 37.4 μM) [1]. The 1:1 stoichiometry and mixed-mode inhibition profile of azadiradione make it suitable for postprandial hyperglycemia control studies, particularly where a moderate binding affinity is desired to avoid excessive enzyme suppression [1].

AR42J Pancreatic Cell Line Cytotoxicity Screening

Azadiradione is appropriate for cytotoxicity screening protocols in AR42J pancreatic α-amylase secretory cells where an IC50 of 11.1 μM is the required potency benchmark, as documented in Section 3 [1]. For studies prioritizing maximal secretory inhibition efficacy (53.4%) over cytotoxic potency, gedunin may be the more suitable alternative; procurement decisions should align with the specific assay endpoint requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azadiradione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.